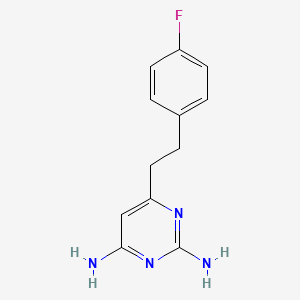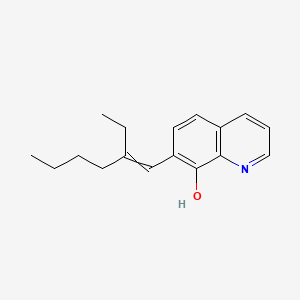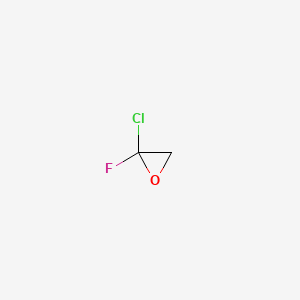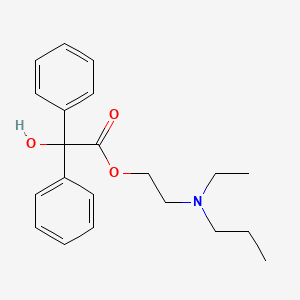
Benapryzine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benapryzine is a dialkylaminoethanol ester of diphenylacetic acid. It is a muscarinic cholinoceptor antagonist with negligible peripheral effects. This compound has been studied for its potential use in treating Parkinson’s disease due to its central anticholinergic activity .
準備方法
Benapryzine can be synthesized through a reaction involving methyl α,α-diphenylglycollate and 2-ethylpropylaminoethanol. The reaction is carried out in light petroleum with sodium methoxide as a catalyst. The methanol that separates during the reaction is removed, and the reaction mixture is washed with water and extracted with hydrochloric acid. The final product is obtained by making the solution alkaline and extracting the liberated base into ether .
化学反応の分析
Benapryzine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a model compound to study the effects of anticholinergic agents.
Biology: It has been used in studies to understand the role of cholinergic systems in the brain.
Industry: It is used in the production of other anticholinergic drugs.
作用機序
Benapryzine exerts its effects by antagonizing muscarinic cholinoceptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other physiological processes .
類似化合物との比較
Benapryzine is similar to other anticholinergic drugs such as benzhexol and procaine. it has unique properties that make it particularly effective in treating Parkinson’s disease. Unlike benzhexol, this compound has negligible peripheral effects, making it a safer option for patients .
Similar Compounds
- Benzhexol
- Procaine
- Atropine
This compound’s unique ability to reduce central cholinergic activity without significant peripheral effects sets it apart from these similar compounds .
特性
CAS番号 |
22487-42-9 |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
InChIキー |
PYPJRLVCFAVWFR-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


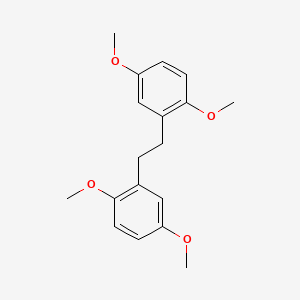
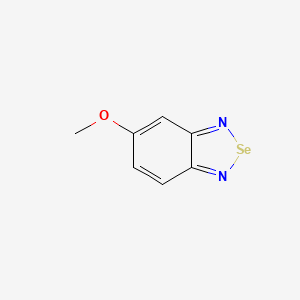
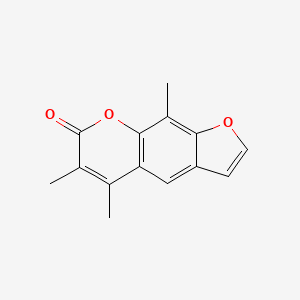
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)

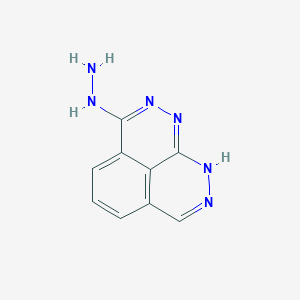
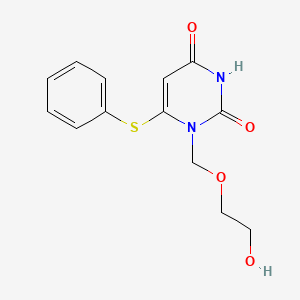

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)


